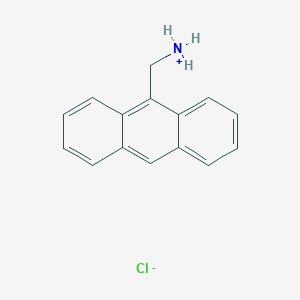

(9-Anthryl-methyl)ammonium chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

anthracen-9-ylmethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N.ClH/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;/h1-9H,10,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAPSIOWXSDTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 9 Anthryl Methyl Ammonium Chloride and Analogues

Established Synthetic Pathways to Anthrylmethylamine Derivatives

The foundational step in synthesizing (9-Anthryl-methyl)ammonium chloride is the preparation of the corresponding primary, secondary, or tertiary amine. Two primary precursors serve as the most common starting points for these syntheses: 9-(chloromethyl)anthracene (B151802) and 9-anthracenealdehyde.

Route 1: From 9-(Chloromethyl)anthracene

9-(Chloromethyl)anthracene is a versatile intermediate for introducing the 9-anthrylmethyl group. chemicalbook.com It can be synthesized from anthracene (B1667546) via chloromethylation. acs.org This compound readily undergoes nucleophilic substitution reactions. For instance, the reaction of 9-(chloromethyl)anthracene with an appropriate amine, such as ammonia, a primary amine, or a secondary amine, yields the corresponding anthrylmethylamine derivative. The synthesis of (9-anthrylmethyl)trimethylammonium chloride, a quaternary ammonium (B1175870) salt, is achieved through the direct reaction of 9-(chloromethyl)anthracene with trimethylamine.

Route 2: From 9-Anthracenealdehyde

An alternative and widely used pathway involves the reductive amination of 9-anthracenealdehyde. This method is particularly useful for synthesizing secondary amines. The aldehyde is first reacted with a primary amine to form an imine intermediate. Subsequent reduction of this imine, typically with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields the desired secondary amine. nih.govresearchgate.net This approach has been successfully used to prepare (9-anthracenyl)benzyl amine. nih.govresearchgate.net

| Precursor | Reagents | Product | Reference |

| 9-Anthracenealdehyde | 1. Benzylamine, Molecular Sieves, Toluene | (9-Anthracenyl)benzyl amine | nih.gov, researchgate.net |

| 2. Sodium Borohydride (NaBH₄), Methanol | |||

| 9-(Chloromethyl)anthracene | Trimethylamine | (9-Anthrylmethyl)trimethylammonium chloride |

Strategies for Ammonium Salt Formation

The conversion of a free anthrylmethylamine to its ammonium chloride salt is a straightforward acid-base reaction. issr.edu.kh This process is not only crucial for obtaining the target compound but also serves as a method for purification, as the resulting ionic salts are often crystalline solids that are easier to handle and purify than their free-base counterparts. issr.edu.khlibretexts.org

The standard procedure involves dissolving the synthesized anthrylmethylamine derivative in a suitable solvent and treating it with hydrochloric acid. For example, after synthesizing (9-anthracenyl)benzyl amine, the addition of concentrated HCl precipitates the desired (anthracen-9-ylmethyl)benzylammonium chloride. nih.govresearchgate.net In cases where a quaternary ammonium salt is the target, such as the reaction between 9-(chloromethyl)anthracene and a tertiary amine, the chloride salt is formed directly in the quaternization step, known as the Menschutkin reaction. nih.gov

| Amine Precursor | Acid/Reagent | Product | Reference |

| (9-Anthracenyl)benzyl amine | Concentrated Hydrochloric Acid (HCl) | (Anthracen-9-ylmethyl)benzylammonium chloride | nih.gov, researchgate.net |

| Tertiary Amine + Alkyl Halide | N/A (Menschutkin Reaction) | Quaternary Ammonium Salt | nih.gov |

Functionalization and Derivatization Approaches

The chemical architecture of this compound allows for a wide array of functionalization and derivatization strategies. These modifications can be targeted at the anthracene nucleus or the amine functional group, paving the way for a broad family of analogues.

One key strategy involves using 9,10-bis(chloromethyl)anthracene (B83949) as a starting point. acs.org This difunctional compound allows for substitutions at both the 9 and 10 positions of the anthracene ring, leading to symmetrical derivatives such as 9,10-anthracenedimethanol (B3045183) or 9,10-anthracenediacetic acid through displacement reactions. acs.org Furthermore, a large series of 9-substituted anthracenes with various functional groups have been synthesized to explore their photochemical dimerization capabilities. researchgate.net

Derivatization can also occur at the nitrogen atom. A primary amine like 9-anthrylmethylamine can be sequentially alkylated using haloalkanes to produce secondary, tertiary, and ultimately, quaternary ammonium salts. libretexts.org This creates a library of compounds with varying steric and electronic properties at the ammonium center.

Advanced Synthetic Techniques for Analogues (e.g., Ugi Four-Component Reactions)

To access more complex analogues with greater molecular diversity, advanced synthetic methods such as multicomponent reactions (MCRs) are employed. The Ugi four-component reaction (Ugi-4CR) is a prominent example, valued for its efficiency in constructing complex molecules in a single step. tcichemicals.comorganic-chemistry.orgtcichemicals.com

The Ugi reaction brings together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylaminocarboxamide derivative. mdpi.comnih.gov By incorporating an anthracene-containing reactant, this reaction provides a powerful tool for generating novel analogues. For instance:

Using 9-anthracenealdehyde: This compound can serve as the aldehyde component, reacting with a variety of amines, carboxylic acids, and isocyanides to yield products with the anthryl group attached to the α-carbon of the resulting amide.

Using 9-anthrylmethylamine: This primary amine can be used as the amine component, leading to final products where the anthrylmethyl moiety is attached to the amide nitrogen.

This strategy allows for the rapid generation of libraries of complex anthrylmethyl-containing compounds, which are valuable in various fields of chemical research. mdpi.comnih.gov

Iii. Photophysical Investigations of 9 Anthryl Methyl Ammonium Chloride

Electronic Absorption Characteristics and Excited State Generation

The electronic absorption of (9-Anthryl-methyl)ammonium chloride in the ultraviolet (UV) region is characteristic of a 9-substituted anthracene (B1667546) moiety. The process begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to a higher energy singlet excited state (Sₙ). The excitation spectra, which measure the fluorescence intensity as a function of excitation wavelength, are very similar to the absorption spectra, confirming that the absorbed energy is effectively channeled to the fluorescent state.

Upon binding to macromolecules such as DNA, the absorption spectrum of this compound exhibits significant changes. Researchers have observed extensive hypochromism (a decrease in molar absorptivity), a broadening of the spectral bands, and a red shift (a shift to longer wavelengths) in the absorption peaks. These alterations indicate a strong interaction and a change in the electronic environment of the anthracene chromophore upon intercalation or binding.

Fluorescence Emission Properties and Spectroscopic Signatures

Following excitation, the molecule rapidly relaxes non-radiatively to the lowest singlet excited state (S₁). From this state, it can return to the ground state by emitting a photon, a process known as fluorescence. The fluorescence of this compound is a key feature, providing insight into its molecular structure and environment.

The fluorescence emission spectrum of this compound is highly structured, which is a hallmark of the anthracene chromophore. This structure arises from the coupling of electronic transitions with vibrational energy levels of the molecule (vibronic coupling). The emission spectrum for the free compound in solution displays distinct vibrational bands, with reported emission maxima at approximately 411 nm, 428 nm, and 457 nm researchgate.net. This well-resolved vibronic structure indicates that the geometry of the anthracene core is relatively rigid and does not significantly change between the excited state and the ground state. When the molecule binds to DNA, a noticeable loss of this fine vibrational structure is observed in the sensitized emission spectrum researchgate.net.

Table 1: Fluorescence Emission Maxima of this compound This interactive table summarizes the reported fluorescence emission peaks.

| Peak Number | Wavelength (λ_em) | Source |

|---|---|---|

| 1 | ~411 nm | researchgate.net |

| 2 | ~428 nm | researchgate.net |

The efficiency and timing of the fluorescence process are quantified by the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf), respectively. The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process against competing non-radiative decay pathways. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

For this compound, specific quantitative values for its quantum yield and lifetime in a free solution state are not extensively reported in the surveyed scientific literature. These parameters are highly sensitive to the molecular environment, including solvent polarity, pH, and the presence of quenchers. While absolute values are not available, the strong emission observed suggests a reasonably high quantum yield.

Table 2: Key Fluorescence Parameters This interactive table outlines the significance of quantum yield and lifetime. Specific values for the title compound are not widely reported in the reviewed literature.

| Parameter | Symbol | Definition | Reported Value |

|---|---|---|---|

| Fluorescence Quantum Yield | Φf | Ratio of photons emitted to photons absorbed | Not Reported |

Mechanisms of Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For anthracenic compounds, several mechanisms can be responsible for quenching, primarily photoinduced electron transfer (PET) and intramolecular charge transfer (ICT).

Photoinduced electron transfer is a common quenching mechanism in molecules where a fluorophore is linked to an electron-donating group, such as a free amine. In the non-protonated precursor, 9-anthracenemethylamine, the lone pair of electrons on the nitrogen atom can be transferred to the photoexcited anthracene, quenching its fluorescence.

However, in this compound, the amine is protonated. This protonation makes the lone pair of electrons on the nitrogen atom unavailable for transfer as it is engaged in a covalent bond with a proton. Consequently, the PET quenching pathway is inhibited or "switched off" nih.gov. This inhibition of PET is the primary reason why this compound is fluorescent, whereas its non-protonated amine counterpart is significantly less so. This "off-on" switching behavior based on protonation is a foundational principle in the design of fluorescent pH sensors nih.gov.

Intramolecular charge transfer involves a significant redistribution of electron density within a molecule upon photoexcitation, typically forming a distinct excited state with a high degree of charge separation. This phenomenon requires a molecule to possess a strong electron-donating part and a strong electron-accepting part, often linked by a conjugated π-system to facilitate the charge translocation.

For this compound, a significant ICT process is not considered a primary de-excitation pathway. The electron-donating anthracene core and the electron-withdrawing ammonium (B1175870) group are separated by a methylene (B1212753) (-CH₂-) spacer. This spacer is a single-bonded, non-conjugated linker that electronically isolates the ammonium group from the anthracene π-system. Because of this insulation, a large-scale, through-bond transfer of charge upon excitation is structurally disfavored. While the ammonium group exerts an inductive electron-withdrawing effect that can perturb the electronic properties of the anthracene, it does not lead to the formation of a stabilized, emissive ICT state, which would typically manifest as a broad, structureless, and highly solvent-dependent emission band at longer wavelengths.

Environmental Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool to study the electronic structure of molecules in their ground and excited states. The fluorescence spectrum of this compound is expected to exhibit significant solvatochromic shifts due to the change in the dipole moment of the anthracene core upon excitation and the presence of the polar ammonium group. researchgate.netresearchgate.net

In non-polar solvents, the emission spectrum typically resembles that of the parent anthracene molecule, with well-resolved vibronic structures. As the solvent polarity increases, a noticeable red shift (bathochromic shift) in the fluorescence emission is generally observed. This shift is attributed to the stabilization of the more polar excited state by the polar solvent molecules. researchgate.net The extent of this shift can be correlated with various solvent polarity scales. The charged nature of the ammonium group in this compound would lead to strong interactions with polar solvents, further enhancing the solvatochromic effects compared to uncharged anthracene derivatives.

Interactive Table: Representative Solvatochromic Shifts for an Anthracene Derivative

Note: The following data is illustrative for a typical anthracene derivative and not specific experimental data for this compound.

| Solvent | Polarity Index (ET(30)) | Emission Maximum (nm) | Stokes Shift (cm-1) |

| Cyclohexane | 31.2 | 405 | 2800 |

| Toluene | 33.9 | 412 | 3200 |

| Dichloromethane | 40.7 | 425 | 3800 |

| Acetonitrile | 45.6 | 435 | 4400 |

| Methanol | 55.4 | 445 | 5000 |

The ammonium group in this compound is a potent hydrogen bond donor. In protic solvents (e.g., water, alcohols), this group can form strong hydrogen bonds with the solvent molecules. These interactions can significantly influence the emissive properties of the compound. nih.govmdpi.com

Hydrogen bonding can affect both the energy and the intensity of the fluorescence. The formation of hydrogen bonds can lead to further stabilization of the excited state, resulting in an additional red shift of the emission spectrum. nih.gov In some cases, hydrogen bonding can also provide a non-radiative decay pathway, leading to fluorescence quenching. This quenching effect is often more pronounced in solvents with strong hydrogen-bonding capabilities. mdpi.com The interplay between solvent polarity and hydrogen bonding determines the final position and intensity of the fluorescence emission, making the photophysical behavior of this compound highly sensitive to its local environment. nih.govmdpi.com

Time-Resolved Spectroscopy Studies

Time-resolved fluorescence spectroscopy provides insights into the dynamics of the excited state. The fluorescence decay of this compound in solution is often complex and may not follow a single exponential decay law. Multiexponential decay kinetics are frequently observed, indicating the presence of multiple excited-state species or different local environments. rsc.org

A multiexponential decay can arise from several phenomena, including the presence of different conformers of the molecule, the formation of excimers or exciplexes, or the existence of different solvation states. For this compound, the decay kinetics would likely be influenced by the equilibrium between the free molecule and hydrogen-bonded species in protic solvents. Each of these species would have its own characteristic fluorescence lifetime. By fitting the decay curve to a sum of exponential functions, the lifetimes and relative contributions of the different components can be determined. acs.org

Interactive Table: Illustrative Multiexponential Decay Parameters for an Anthracene Derivative

Note: The following data is representative and not specific experimental data for this compound.

| Component | Lifetime (τ) (ns) | Pre-exponential Factor (A) | Contribution (%) |

| 1 | 1.2 | 0.6 | 60 |

| 2 | 5.8 | 0.4 | 40 |

Pulse radiolysis is a powerful technique for generating and studying short-lived reactive species, such as radicals and excited states. In the context of this compound, pulse radiolysis could be employed to study the formation and reactivity of its radical cation and other transient intermediates. nih.govbeilstein-journals.org

By irradiating a solution of the compound with a short pulse of high-energy electrons, the solvent molecules are ionized, leading to the formation of radical cations and solvated electrons. These primary species can then react with the solute molecules. For instance, the radical cation of the anthracene moiety can be formed through electron transfer to the solvent radical cation. The transient absorption spectrum of this radical cation can then be recorded, providing information about its electronic structure and reactivity. This technique would be particularly useful for characterizing the intermediates that may not be accessible through photoexcitation, offering a more complete picture of the compound's reactivity. nih.govbeilstein-journals.org

Iv. Supramolecular Interactions and Assembly of 9 Anthryl Methyl Ammonium Chloride

Anion Binding and Recognition Chemistry

The ability of (9-Anthryl-methyl)ammonium chloride to selectively bind and recognize anions is a cornerstone of its supramolecular chemistry. This recognition is driven by a combination of electrostatic forces and specific hydrogen-bonding patterns, which can be harnessed to control larger assembly processes.

The primary ammonium (B1175870) group (-NH₃⁺) of this compound provides a localized positive charge that can engage in strong electrostatic interactions with negatively charged species. This cation-anion pairing is a fundamental driving force for complexation. The strength of this interaction is influenced by the nature of the anion and the surrounding solvent medium. nih.gov

Beyond simple electrostatics, hydrogen bonding plays a crucial and directional role in the complexation of anions by this compound. The three protons of the ammonium group are potent hydrogen-bond donors, capable of forming multiple, well-defined N-H···Anion (where Anion = Cl⁻, F⁻, etc.) bonds. This interaction is highly specific and contributes significantly to the stability and geometry of the resulting complex.

In the solid state, the crystal structure of the related compound (anthracen-9-ylmethyl)benzylammonium chloride reveals intermolecular N-H···Cl hydrogen bonds that stabilize the crystal packing, linking molecules into larger assemblies. researchgate.net This demonstrates the inherent capacity of the ammonium group in this structural family to form strong hydrogen bonds with chloride ions. The strength and number of these hydrogen bonds are key to selective anion recognition. For instance, the high basicity of fluoride (B91410) in organic solvents makes it a very strong hydrogen bond acceptor, often leading to robust complex formation. acs.org

The pH of the medium can also be a critical factor, as the protonation state of the amine determines its ability to act as a hydrogen-bond donor. For polyammonium macrocycles, chloride binding has been shown to be pH-controlled, occurring only at low pD values where the amine groups are fully protonated, emphasizing the importance of the hydrogen-bonding mechanism. osti.gov

Table 1: Hydrogen Bonding Parameters in a Related Crystal Structure This table is based on data for (Anthracen-9-ylmethyl)benzylammonium chloride, a structurally similar compound, to illustrate the nature of the hydrogen bonds.

| Donor-H···Acceptor | Interaction Type | Geometric Detail | Role in Structure |

| N1—H1A···Cl1 | Hydrogen Bond | Links molecules | Crystal packing stabilization |

| C16—H16A···Cl1 | Hydrogen Bond | Links molecules | Crystal packing stabilization |

| Data derived from the crystal structure of (Anthracen-9-ylmethyl)benzylammonium chloride. researchgate.net |

The specific and strong binding of anions to the (9-Anthryl-methyl)ammonium cation can be exploited to control more complex supramolecular processes. The addition or removal of a particular anion can act as a chemical switch to trigger the assembly or disassembly of larger, ordered structures.

A compelling example is the anion-controlled threading and unthreading of a pseudorotaxane. rsc.org A pseudorotaxane was formed between (9-anthrylmethyl)methylammonium hexafluorophosphate (B91526) (a salt closely related to the title compound) and the macrocycle dibenzo-24-crown-8 (B80794) in solution. rsc.org The stability of this assembly relies on the hydrogen bonding between the ammonium 'station' and the crown ether 'wheel'. However, upon the addition of tetrabutylammonium (B224687) chloride (NBu₄Cl), the pseudorotaxane structure is disassembled. rsc.org This "unthreading" occurs because the chloride ion forms a very strong ion pair with the ammonium group, displacing it from the cavity of the crown ether. The process is reversible; the pseudorotaxane can be re-formed by subsequently adding a salt that sequesters the chloride, demonstrating a clear case of an anion-controlled molecular machine. rsc.org

Host-Guest Chemistry with Macrocyclic Receptors

The dual character of this compound, with its ammonium binding site and its bulky anthracene (B1667546) reporter group, makes it an ideal "guest" molecule for complexation with various "host" macrocycles, such as crown ethers. nih.govfrontiersin.org This area of host-guest chemistry is foundational to the construction of mechanically interlocked molecules and stimuli-responsive systems.

A pseudorotaxane is a supramolecular complex in which a linear "guest" molecule threads through a cyclic "host" molecule without a covalent bond. The ammonium group of this compound is an excellent recognition motif for threading into crown ethers, which possess an electron-rich cavity lined with oxygen atoms that can accept hydrogen bonds.

Specifically, the (9-anthrylmethyl)methylammonium cation has been shown to form a stable pseudorotaxane with dibenzo-24-crown-8. rsc.org The formation of this complex is driven by N-H···O hydrogen bonds between the ammonium guest and the ether oxygens of the macrocyclic host. The anthracene unit acts as a bulky "stopper" that influences the kinetics and stability of the threading process.

The dynamic nature of this assembly is one of its most important features. As previously noted, the pseudorotaxane can be dissociated by the addition of chloride ions, which compete for the ammonium guest. rsc.org This reversible formation and dissociation based on external chemical stimuli is a hallmark of dynamic supramolecular systems and is fundamental to the design of molecular switches and sensors. rsc.org

Table 2: Control of a Pseudorotaxane Assembly Based on the system involving (9-anthrylmethyl)methylammonium (Guest) and Dibenzo-24-crown-8 (Host).

| Process | Stimulus | Mechanism | Resulting State |

| Threading | Mixing of Host and Guest | N-H···O hydrogen bonding | Pseudorotaxane Formation |

| Unthreading | Addition of NBu₄Cl | Strong N⁺-H···Cl⁻ ion pair formation displaces guest | Dissociation of Pseudorotaxane |

| Re-threading | Addition of NHBu₃PF₆ | Anion exchange removes Cl⁻, restoring guest-host affinity | Pseudorotaxane Reformation |

| Information sourced from a study on a closely related (9-anthrylmethyl)methylammonium salt. rsc.org |

The anthracene moiety of this compound is a well-known fluorophore. The photophysical properties of anthracene are highly sensitive to its local environment, a characteristic that can be exploited to monitor supramolecular events in real-time. Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity, serve as powerful indicators of host-guest interactions.

In the context of the pseudorotaxane formed with dibenzo-24-crown-8, the threading and unthreading processes are accompanied by pronounced changes in the luminescence spectra. rsc.org When the anthracene group is part of the assembled pseudorotaxane, its environment is different from when it is in its free, uncomplexed state in solution. This change in the local dielectric environment and steric confinement alters the energy levels of the fluorophore, leading to a detectable change in its emission.

This phenomenon allows the host-guest binding and dissociation to be followed spectroscopically. For instance, the unthreading of the pseudorotaxane upon the addition of chloride ions can be monitored by observing the resulting change in fluorescence. rsc.org This direct link between a mechanical action at the molecular level (threading/unthreading) and an easily measurable optical signal (luminescence) is the basis for developing fluorescent chemosensors. rsc.orgnih.gov In this case, the system acts as a fluorescent sensor for chloride ions. rsc.org

Molecular Recognition of Biomolecules and Organic Substrates

This compound is a valuable tool in the field of supramolecular chemistry, particularly for the detection of biomolecules and other organic analytes. Its utility stems from its ability to act as a fluorescent reporter in indicator displacement assays. nih.govresearchgate.netrsc.org In this setup, the anthryl moiety provides a strong fluorescence signal, while the ammonium group serves as a binding site for host molecules.

The detection of amino acids and peptides is often accomplished using a Fluorescent Indicator Displacement Assay (FIDA). nih.govrsc.org This technique relies on a competitive binding principle where a host molecule is pre-complexed with a fluorescent guest, in this case, this compound. The anthracene group of the indicator possesses favorable optical properties, including sharp emission bands and a high quantum yield. acs.org

The general mechanism involves a synthetic receptor, such as a cavitand or cucurbituril, which forms a non-covalent complex with this compound. researchgate.netfrontiersin.org This binding event often results in a quenched or altered fluorescence signal. When an analyte like an amino acid or peptide is introduced, it may bind more strongly to the host molecule, displacing the anthracene-based indicator. frontiersin.org This displacement restores or changes the fluorescence of the indicator, and the magnitude of this optical change can be correlated to the concentration and binding affinity of the analyte. The binding affinity of peptides to receptors can vary significantly, with dissociation constants often observed in the nanomolar range in biological systems. nih.gov

The process allows for the selective recognition of specific amino acids or peptide sequences, depending on the design of the host molecule's binding pocket, which is engineered to have a complementary size, shape, and functionality to the target analyte. nih.gov

Table 1: Components of a Fluorescent Indicator Displacement Assay (FIDA) for Amino Acid/Peptide Sensing

| Component | Role in Assay | Example Moiety from this compound |

| Host | A synthetic receptor that provides a binding cavity. | Not applicable |

| Indicator | A fluorescent molecule that binds reversibly to the host. | This compound |

| Fluorophore | The part of the indicator that emits light. | 9-Anthryl-methyl group |

| Binding Group | The part of the indicator that anchors it to the host. | Ammonium group |

| Analyte | The target molecule that displaces the indicator. | Amino acids, peptides |

The same principles of molecular recognition can be applied to other organic analytes. Sarcosine (B1681465) (N-methylglycine) has been a target of interest for detection due to its role as a biomarker. Synthetic cavitand receptors have demonstrated selectivity for N-methylated amino acids like sarcosine.

The selective complexation is driven by a combination of specific non-covalent interactions within the receptor's cavity. These include:

CH-π Interactions: Contacts between the N-methyl group of sarcosine and the aromatic walls of the host's pocket.

Hydrogen Bonding: Interactions involving the ammonium group of the analyte.

Cation-Dipole Interactions: Electrostatic attraction between the positively charged ammonium group and polar groups on the receptor.

While direct binding studies with this compound are not the primary focus, it can be employed as the fluorescent reporter in a displacement assay to signal the binding of sarcosine to a selective host. The successful detection of sarcosine has been confirmed through various methods, including isothermal titration calorimetry (ITC) and liquid-liquid extraction assays.

Table 2: Research Findings on Sarcosine Recognition using Supramolecular Hosts

| Analytical Method | Finding | Implication |

| Isothermal Titration Calorimetry (ITC) | Confirmed selective complexation of sarcosine in solution. | Provides thermodynamic data on the binding event. |

| Extraction & Solubilization Assays | Demonstrated the transfer of sarcosine between phases. | Confirms the formation of a stable host-guest complex. |

| Indicator Displacement Assay | A change in fluorescence upon addition of sarcosine. | Enables quantitative optical sensing of sarcosine. |

Principles of Molecular Self-Assembly

The structure of this compound makes it an archetypal amphiphilic molecule, possessing distinct polar and nonpolar regions that govern its spontaneous organization into ordered supramolecular structures. kinampark.comtaylorfrancis.com This self-assembly is driven by a delicate balance of several non-covalent forces. nih.gov

The primary driving forces include:

π-π Stacking: The large, flat, and electron-rich surface of the anthracene core promotes stacking interactions with other anthracene units. acs.orgnih.gov This arrangement is energetically favorable and is a key factor in the formation of one-dimensional assemblies. nih.gov The typical distance for these π-contacts is between 3.5 and 3.7 Å. nih.gov

Hydrophobic Effect: In aqueous environments, the strong tendency of the nonpolar anthracene groups to avoid contact with water molecules forces them to aggregate, minimizing the disruption of water's hydrogen-bonding network. nih.govresearchgate.net This is a powerful entropic driving force for assembly. nih.gov

Electrostatic Interactions: The positively charged ammonium group (-NH₃⁺) interacts favorably with the chloride counter-ion and polar solvent molecules. However, it also introduces repulsive forces between adjacent molecules, which counteracts the attractive π-π stacking and influences the final geometry of the assembly.

Hydrogen Bonding: The protons on the ammonium group can act as hydrogen bond donors, interacting with the chloride anions, water molecules, or other hydrogen bond acceptors.

The interplay between the attractive π-π stacking and hydrophobic forces, and the repulsive electrostatic forces, determines the ultimate morphology of the self-assembled structures, which can range from simple micelles to more complex nanofibers, ribbons, or sheets. taylorfrancis.com The specific molecular packing can be influenced by factors such as concentration, temperature, and solvent polarity. researchgate.net

Table 3: Driving Forces in the Self-Assembly of this compound

| Interaction Type | Molecular Moiety Involved | Nature of Force | Role in Assembly |

| π-π Stacking | Anthracene Core | Attractive | Promotes aggregation and ordered stacking of aromatic rings. nih.gov |

| Hydrophobic Effect | Anthracene Core | Entropically Driven | Drives aggregation of nonpolar groups away from water. nih.gov |

| Electrostatic | Ammonium Cation (NH₃⁺) | Attractive & Repulsive | Attracts counter-ions; repels other cations, influencing spacing. |

| Hydrogen Bonding | Ammonium Cation (NH₃⁺) | Attractive | Provides directional bonding to anions or solvent. |

V. Applications in Chemical Sensing and Logic Operations

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The (9-Anthryl-methyl)ammonium group serves as an excellent platform for the development of such sensors due to the well-defined fluorescence of anthracene (B1667546), which can be modulated by interactions with various chemical species.

The positively charged ammonium (B1175870) center of (9-Anthryl-methyl)ammonium chloride makes it a candidate for anion recognition. The interaction with anions, particularly chloride ions, can lead to a change in the fluorescence of the anthracene fluorophore. This sensing mechanism can be based on several principles, including anion-π interactions and fluorescence quenching.

In a notable example, a pseudorotaxane system was constructed using (9-anthrylmethyl)methylammonium hexafluorophosphate (B91526) and dibenzo-24-crown-8 (B80794). This assembly can be "unthreaded" by the addition of chloride ions from tetrabutylammonium (B224687) chloride. The strong ion pairing between the ammonium group and the chloride ion disrupts the pseudorotaxane structure, leading to significant changes in the luminescence spectrum. rsc.org This demonstrates the potential of the (9-anthrylmethyl)ammonium moiety as a fluorescent sensor for chloride ions. rsc.org

The quenching of anthracene fluorescence by chloride ions is a known phenomenon and can occur through dynamic (collisional) or static (complex formation) mechanisms. nih.govnih.govcolby.edu In the case of this compound, the electrostatic attraction between the ammonium cation and the chloride anion can facilitate these quenching processes, providing a basis for a "turn-off" fluorescent sensor.

Table 1: Performance of a Pseudorotaxane-Based Chloride Sensor

| Parameter | Value | Reference |

|---|---|---|

| Sensing Mechanism | Supramolecular unthreading | rsc.org |

| Analyte | Chloride Ion (Cl⁻) | rsc.org |

Note: This data is for a derivative, (9-anthrylmethyl)methylammonium hexafluorophosphate, in a specific supramolecular assembly.

The ammonium group in this compound is the key to its pH sensing capabilities. In its protonated form (at acidic to neutral pH), the ammonium group can quench the fluorescence of the anthracene moiety through a process called photoinduced electron transfer (PET). When the nitrogen atom's lone pair of electrons is bonded to a proton, it has a lower energy level and cannot easily donate an electron to the photo-excited anthracene. However, upon deprotonation in a basic medium to form the corresponding amine (9-(aminomethyl)anthracene), the lone pair of electrons on the nitrogen is available to be transferred to the excited anthracene, a process that quenches the fluorescence. This results in an "off-on" or "on-off" switching of fluorescence depending on the specific design of the sensor.

The transition between the protonated and deprotonated states occurs around the pKa value of the ammonium group. This pKa value, therefore, dictates the dynamic range of the pH sensor. While the specific pKa for this compound is not widely reported in the reviewed literature, related anthracene derivatives with amine functionalities have been shown to function as effective pH sensors. For instance, anthracene derivatives with different amine-containing side chains have been synthesized and their pKa values tuned to operate in various pH ranges. rsc.orgresearchgate.net The general principle remains the same: the protonation state of the nitrogen atom modulates the PET process and, consequently, the fluorescence output.

Table 2: pKa Values of Related Anthracene-Based pH Sensors

| Compound | pKa | Reference |

|---|---|---|

| 9,10-bis{4-[2-(diethylamino)ethoxy]styryl}anthracene | 6.90 | rsc.org |

| 9,10-bis(4-hydroxystyryl)anthracene | 9.94 | rsc.org |

Note: These are related anthracene derivatives, illustrating the principle of pKa tuning for pH sensing.

The amine functionality, which can be generated from this compound, is reactive towards certain organic compounds, such as aldehydes. This reactivity can be harnessed to develop fluorescent chemosensors. The reaction between an amine and an aldehyde typically forms a Schiff base (an imine). This chemical transformation can alter the electronic properties of the system and, consequently, the fluorescence of the nearby anthracene group.

For instance, a new optical chemical sensor for aliphatic aldehydes was developed based on the reversible reaction between a sensing reagent containing an amine and the aldehyde analyte to form a Schiff base. nih.gov This reaction was accompanied by an increase in fluorescence, allowing for the direct optical detection of the aldehyde. While this specific sensor used a different backbone, the principle is applicable to an amine derived from this compound.

Another relevant study developed a series of tunable fluorescent probes for aldehydes that utilize the selective reaction of 2-aminothiophenol (B119425) with aldehydes to produce dihydrobenzothiazole, which in turn activates a fluorescence response. rsc.org By coupling this trigger mechanism with different fluorophores, sensors for various spectral ranges were created. This highlights the strategy of using a chemical reaction to trigger a change in fluorescence for sensing purposes.

A study on the di(9-anthryl)methyl radical showed that it decomposes in the presence of air to produce 9-anthraldehyde. beilstein-journals.org While this is a decomposition pathway, it underscores the reactivity of the 9-anthrylmethyl system.

Integration into Polymer-Based Chemosensor Platforms

Incorporating this compound into polymer matrices is a promising strategy for creating robust and practical sensor devices. Polymer-based sensors can offer advantages such as improved stability, processability into films and fibers, and pre-concentration of the analyte within the polymer matrix, which can enhance sensitivity.

The (9-Anthryl-methyl)ammonium moiety can be either physically doped into a polymer film or chemically incorporated into a polymer backbone. For instance, the compound could be blended with a polymer like poly(vinyl chloride) (PVC) to create a sensing membrane. In such a system, the polymer acts as a solid-state support for the sensor molecule, allowing for applications such as continuous monitoring of analytes in aqueous solutions.

Furthermore, the principles of amplifying fluorescent polymers can be leveraged. In these systems, a single analyte binding event can trigger a response that propagates along the polymer chain, leading to a significant amplification of the sensor signal. While specific examples of the integration of this compound into such amplifying polymers are not prominent in the searched literature, the potential for such applications is clear given the compound's fluorescent properties.

Design and Implementation of Molecular Logic Gates

The switching behavior of this compound and its derivatives makes them ideal candidates for the construction of molecular logic gates. These are molecules that can perform logical operations based on chemical or physical inputs, with the output being a measurable signal, such as fluorescence.

The primary photophysical principle enabling the use of (9-Anthryl-methyl)ammonium derivatives in logic gates is Photoinduced Electron Transfer (PET). As discussed in the context of pH sensing, the fluorescence of the anthracene unit can be switched "on" or "off" by modulating the PET process from the nitrogen atom. This binary, switchable fluorescence is the basis for creating logic gates.

For example, an AND logic gate can be constructed using a molecule that has two distinct quenching groups attached to the anthracene fluorophore. The fluorescence will only be "on" (output = 1) when both quenching mechanisms are disabled by the presence of their respective inputs. An anthracene derivative featuring both an aminomethyl group (sensitive to protons, H⁺) and a crown ether (sensitive to a metal ion like Na⁺) can function as an AND gate. rsc.org The fluorescence is quenched in the absence of either input. Only when both H⁺ and Na⁺ are present (inputs = 1, 1) to bind to their respective receptors and inhibit PET, is the fluorescence restored. rsc.org

The (9-Anthryl-methyl)ammonium moiety can serve as the proton-responsive component in such multi-input logic gates. The ability to combine this with other recognition sites on the same molecular platform allows for the development of more complex logic operations. rsc.orgrsc.org

Table 3: Example of a Molecular AND Logic Gate

| Input 1 (H⁺) | Input 2 (Na⁺) | Output (Fluorescence) |

|---|---|---|

| 0 | 0 | 0 (Off) |

| 0 | 1 | 0 (Off) |

| 1 | 0 | 0 (Off) |

This truth table illustrates the function of an AND logic gate based on an anthracene derivative with two receptor sites. rsc.org

Realization of Boolean Logic Operations (e.g., NOR, XNOR, INHIBIT)

Boolean logic operations, the foundation of digital computing, have been successfully implemented at the molecular level using anthracene-based compounds. These molecular logic gates process chemical inputs, such as ions or changes in pH, to produce a distinct optical output (e.g., fluorescence ON or OFF), corresponding to the binary outputs 1 and 0.

Research into a chemosensor, L, composed of an L-histidine unit chemically linked to an anthracene fluorophore, demonstrates the construction of several two-input logic gates. researchgate.net The fluorescence of this molecule is sensitive to both pH and the presence of various metal ions. At a neutral pH, the addition of specific metal ions can either enhance (turn ON) or quench (turn OFF) its fluorescence. researchgate.net This behavior allows for the creation of complex logic functions like NOR, XNOR, and INHIBIT.

NOR Gate: A NOR gate produces a high output (1) only when both inputs are low (0). In the context of the anthracene-L-histidine system, the fluorescence emission is considered the output. The presence of quenching metal ions like Cu²⁺ or Ni²⁺ serves as the inputs. The gate's logic is established by observing the fluorescence at a specific wavelength.

| Inputs | Output | |

|---|---|---|

| Input 1 (Cu²⁺) | Input 2 (Ni²⁺) | Fluorescence (at 416 nm) |

| 0 (Absent) | 0 (Absent) | 1 (High) |

| 0 (Absent) | 1 (Present) | 0 (Low) |

| 1 (Present) | 0 (Absent) | 0 (Low) |

| 1 (Present) | 1 (Present) | 0 (Low) |

XNOR Gate: The XNOR gate, or the "equivalence gate," gives a high output when both inputs are the same (either both 0 or both 1). This functionality was achieved using the same anthracene-based system, with H⁺ and Zn²⁺ ions as the inputs. The output is defined by the fluorescence intensity, which is high in the initial state (no inputs) and when both H⁺ and Zn²⁺ are present, but low if only one is added. researchgate.net

| Inputs | Output | |

|---|---|---|

| Input 1 (H⁺) | Input 2 (Zn²⁺) | Fluorescence Intensity |

| 0 (Absent) | 0 (Absent) | 1 (High) |

| 0 (Absent) | 1 (Present) | 0 (Low) |

| 1 (Present) | 0 (Absent) | 0 (Low) |

| 1 (Present) | 1 (Present) | 1 (High) |

INHIBIT Gate: An INHIBIT logic gate produces a high output only when its primary input is high and its secondary (inhibitory) input is low. An INHIBIT gate was constructed using Hg²⁺ and F⁻ ions as inputs. The fluorescence of the sensor system is the output. The presence of Hg²⁺ quenches the fluorescence (output=0), but the subsequent addition of F⁻ restores it by removing Hg²⁺ from the sensor, thus inhibiting the quenching effect.

| Inputs | Output | |

|---|---|---|

| Input 1 (Hg²⁺) | Input 2 (F⁻) | Fluorescence Intensity |

| 0 (Absent) | 0 (Absent) | 1 (High) |

| 0 (Absent) | 1 (Present) | 1 (High) |

| 1 (Present) | 0 (Absent) | 0 (Low) |

| 1 (Present) | 1 (Present) | 1 (High) |

While direct implementation of these specific gates using this compound is not extensively documented, its known behavior as a DNA-binding fluorescent probe places it within the broader field of DNA-based molecular computing. researchgate.netresearchgate.net Logic systems built on DNA platforms have successfully demonstrated a wide array of Boolean operations, including NOR and XNOR, using various chemical inputs to control the system's state. researchgate.net

Advanced Molecular Logic Circuits

Building upon the foundation of individual logic gates, researchers have designed and constructed more sophisticated molecular logic circuits capable of performing arithmetic operations. These advanced circuits often involve the concatenation, or linking, of several logic gates to process multiple inputs and produce a desired computational result.

An example of such a circuit is a molecular half-subtractor , which was realized using the anthracene-L-histidine chemosensor L. researchgate.net A half-subtractor is a fundamental digital circuit that computes the difference between two binary digits and also indicates if a borrow is needed. This was achieved by using two different chemical inputs and monitoring two distinct outputs: changes in fluorescence and absorbance.

The operational summary of the molecular half-subtractor is detailed below:

| Inputs | Outputs | ||

|---|---|---|---|

| Input 1 (pH) | Input 2 (Cu²⁺) | Difference (Fluorescence at 416 nm) | Borrow (Absorbance at 367 nm) |

| 0 (pH 7.0) | 0 (Absent) | 0 | 0 |

| 0 (pH 7.0) | 1 (Present) | 1 | 1 |

| 1 (pH 4.0) | 0 (Absent) | 1 | 0 |

| 1 (pH 4.0) | 1 (Present) | 0 | 0 |

This demonstrates a significant step beyond simple logic gates, showcasing the potential for anthracene-based molecules to serve as the processing units in complex bio-computational systems. researchgate.net The ability to create such circuits opens possibilities for developing "smart" molecular devices for applications in diagnostics, environmental sensing, and intelligent drug delivery. Further advancements have seen the concatenation of multiple enzyme-based logic gates to perform even more complex operations, illustrating a clear path toward integrated molecular information processing systems. nih.govnih.gov

Vi. Interactions with Nucleic Acids

DNA Binding Mechanisms and Characterization

The binding of AMAC to DNA is a complex process characterized by high affinity and specific spectroscopic changes. The planar anthracene (B1667546) ring is a key structural feature that allows for intimate association with the DNA double helix.

High-Affinity Binding Modes and Intercalation Hypothesis

AMAC binds to both natural and synthetic DNA sequences with a high affinity. researchgate.net The primary mode of interaction is believed to be intercalation, where the flat anthracene ring inserts itself between the base pairs of the DNA double helix. nih.gov This hypothesis is supported by several lines of evidence, including spectroscopic data and the effect of AMAC on the physical properties of DNA. researchgate.net The intercalation of the anthryl chromophore is further suggested by the observation of a red-shifted, long-lived emission spectrum upon binding. researchgate.net Some studies on similar anthracene derivatives propose that at high ligand concentrations, there can also be groove-bound anthracene and anthracene-anthracene interactions. nih.gov

Spectroscopic Signatures of DNA Interaction (e.g., Absorption Hypochromism, Red Shifts)

The interaction of AMAC with DNA is accompanied by distinct changes in its absorption spectrum. Upon binding, extensive hypochromism (a decrease in molar absorptivity), broadening of the absorption bands, and significant red shifts (a shift to longer wavelengths) are observed. researchgate.net These spectral changes are characteristic of intercalating agents and reflect the altered electronic environment of the anthracene chromophore when it is positioned within the DNA base stack. researchgate.netnih.gov The degree of these spectral shifts can vary depending on the specific DNA sequence. researchgate.net

Fluorescence Quenching by DNA Bases and Sequence-Selective Effects

A key feature of the AMAC-DNA interaction is the efficient quenching of the anthracene's fluorescence by the DNA bases. researchgate.net This quenching is observed as a significant decrease in fluorescence intensity upon binding to DNA. The extent of this quenching is not uniform and depends on the specific DNA sequence, indicating a degree of sequence selectivity. researchgate.net For instance, the Stern-Volmer quenching constant, a measure of quenching efficiency, is significantly higher for dI-dC sequences compared to homo AT sequences. researchgate.net Time-resolved fluorescence measurements have shown that the fluorescence decay of AMAC bound to calf thymus (CT) DNA is biexponential, with lifetimes of 8.2 and 30.6 nanoseconds. researchgate.net

Quantitative Binding Analysis

To quantify the strength of the interaction between AMAC and DNA, researchers have employed methods such as Scatchard analysis, which allows for the determination of binding constants.

Determination of Binding Constants (Scatchard Plots)

Scatchard plots constructed from absorption and fluorescence titration data have been used to determine the binding constants for the interaction of AMAC with various DNA sequences. researchgate.net These analyses have yielded binding constants in the range of (2-8) x 10⁴ M⁻¹ of base pairs. researchgate.net This quantitative data confirms the high-affinity nature of the binding. For comparison, other anthracene derivatives have shown intrinsic binding constants of approximately 10⁶ M⁻¹ for different DNA polymers. nih.gov

Structural and Conformational Changes Induced in DNA

The binding of AMAC to DNA can induce significant structural and conformational changes in the DNA molecule. One of the notable effects is an increase in the thermal stability of the DNA double helix. The melting temperature (Tm), the temperature at which 50% of the double-stranded DNA dissociates into single strands, is increased in the presence of AMAC. For example, the melting temperature of calf thymus DNA increased from 78°C to 83°C, and for poly(dA-dT), it increased from 56.6°C to 63°C upon binding with AMAC. researchgate.net This stabilization is a common feature of intercalating molecules, which help to hold the DNA strands together. Furthermore, fluorescence polarization measurements indicate that the bound anthryl chromophore is held rigidly within the DNA structure on a nanosecond timescale. researchgate.net

Induced Circular Dichroism (CD) Studies

The binding of (9-Anthryl-methyl)ammonium chloride to DNA has been shown to induce distinct changes in the circular dichroism (CD) spectrum. When AMAC binds to the DNA double helix, new CD bands appear that correspond to the absorption spectrum of the anthracene chromophore. nih.gov This phenomenon, known as induced circular dichroism (ICD), is strong evidence that the achiral AMAC molecule has adopted a constrained, chiral conformation upon binding to the chiral DNA structure. The observation of ICD signals is consistent with the intercalative binding of the anthryl moiety between the DNA base pairs. nih.gov

DNA Melting and Viscometric Studies

The interaction of small molecules with DNA can alter its structural stability, which can be monitored by measuring the DNA melting temperature (Tm)—the temperature at which half of the double-stranded DNA dissociates into single strands. Studies have shown that the binding of this compound increases the thermal stability of DNA. For instance, the melting temperature of Calf Thymus DNA (CT-DNA) and poly(dA-dT) increases in the presence of AMAC. nih.gov This stabilization of the double helix is a characteristic feature of intercalating agents, which insert themselves between base pairs and strengthen the DNA structure.

While the binding mode of AMAC is strongly suggested to be intercalative based on fluorescence and thermal melting data, specific viscometric studies for this compound were not found in the surveyed literature. Viscometric titrations, which measure changes in the viscosity of a DNA solution upon addition of a ligand, are a classical method to further confirm intercalation, as the lengthening of the DNA helix upon intercalation typically leads to an increase in viscosity. However, related studies on other mono-anthracene derivatives have used viscometry to confirm a partial intercalation binding mode. nist.gov

Table 1: Effect of this compound on DNA Melting Temperature (Tm)

| DNA Type | Tm without AMAC (°C) | Tm with AMAC (°C) | ΔTm (°C) |

|---|---|---|---|

| Calf Thymus DNA | 78.0 | 83.0 | +5.0 |

| poly(dA-dT) | 56.6 | 63.0 | +6.4 |

Data sourced from J. Am. Chem. Soc. research findings. nih.gov

Photochemical Reactivity with DNA and Potential Applications

The anthracene moiety of this compound is not only a structural anchor for DNA binding but also a photochemically active component. Upon absorption of UV light, it can induce chemical modifications in the DNA structure.

Photo-Cleavage Potential of DNA

Irradiation of this compound, when bound to DNA, can lead to the cleavage of the DNA strands. nist.govnih.gov This photo-cleavage activity makes it a potential tool for targeted DNA modification. The process is initiated by the absorption of a photon by the anthracene group, which promotes it to an electronically excited state. This excited state can then react with the DNA, typically leading to single-strand nicks. The efficiency of this photo-cleavage can be influenced by factors such as the binding affinity of the compound to the DNA and the specific DNA sequence. For example, some anthracene derivatives show a preference for cleaving at guanine (B1146940) and thymine (B56734) residues. ias.ac.in The mechanism often involves the generation of reactive species or direct electron transfer from the DNA bases to the excited anthracene.

Role of Triplet Excited States in DNA Interactions

The photochemical activity of anthracene derivatives is often mediated by their long-lived triplet excited state. In the case of this compound, studies have demonstrated that its interaction with DNA leads to the complete quenching of the anthryl triplet state by the DNA bases. nih.gov This quenching indicates a very efficient energy or electron transfer process from the excited anthracene to the DNA.

This direct interaction between the triplet excited state of AMAC and the DNA bases is a key step in its photochemical reactivity. The mechanism is believed to involve an electron transfer from a DNA base, particularly the easily oxidized guanine, to the excited triplet state of the anthracene. nih.gov This process generates a guanine radical cation and the radical anion of the anthracene, which can initiate a cascade of reactions leading to oxidative damage and ultimately, cleavage of the DNA strand. nih.gov The essential role of the triplet state highlights a direct photosensitization mechanism for DNA damage. nih.gov

Vii. Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of (9-Anthryl-methyl)ammonium chloride. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools employed for these investigations.

DFT calculations are instrumental in determining the ground-state properties of the molecule. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. For instance, a key structural parameter in 9-substituted anthracenes is the dihedral angle between the substituent and the anthracene (B1667546) ring, which significantly influences electronic communication between the two parts of the molecule. In a related study on a rhenium complex with a 9-anthryl-terpyridine ligand, the dihedral angle between the 9-anthryl group and the adjacent pyridine (B92270) ring was calculated to be a significant 72°. This large angle suggests a steric hindrance that limits electronic conjugation. Similar calculations for this compound would be crucial in understanding the interaction between the methylammonium (B1206745) group and the anthracene core.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For instance, in a study of the di(9-anthryl)methyl radical, a compound with a similar anthracene core, DFT calculations were essential in understanding its stability and reactivity.

TD-DFT is the workhorse for studying the excited-state properties of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. By simulating the electronic transitions, TD-DFT can predict the nature of these transitions, for example, whether they are localized on the anthracene moiety (π-π* transitions) or involve charge transfer.

A hypothetical TD-DFT calculation for this compound would likely reveal a series of absorption bands. The lowest energy transitions would be attributable to the anthracene chromophore, corresponding to the well-known S₀ → S₁ and S₀ → S₂ transitions of anthracene. The presence of the methylammonium group might cause subtle shifts in these transitions compared to unsubstituted anthracene.

Table 1: Hypothetical DFT and TD-DFT Calculated Properties for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| First Excitation Energy (S₁) | 3.3 eV (375 nm) | Corresponds to the main absorption band |

| Oscillator Strength (S₁) | 0.15 | Indicates the intensity of the S₁ absorption |

Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Actual calculated values would require specific computational studies.

Modeling of Excited State Properties and Charge Transfer Phenomena

The photophysical behavior of this compound is governed by its excited-state properties. Upon absorption of light, the molecule is promoted to an excited electronic state. The subsequent de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay, determine the compound's utility in applications such as fluorescent probes or photocatalysts.

Modeling of the excited-state dynamics often involves mapping the potential energy surfaces of the ground and excited states. This can reveal the pathways for internal conversion and intersystem crossing. For anthracene derivatives, the relative energies of the locally excited (LE) states on the anthracene core and possible charge-transfer (CT) states are of particular interest.

In this compound, a potential charge transfer could occur from the anthracene moiety (electron donor) to the methylammonium group (electron acceptor), although the electron-withdrawing character of the -CH₂NH₃⁺ group is not exceptionally strong. The likelihood and nature of such a CT state would be highly dependent on the solvent environment. In polar solvents, a solvent-stabilized CT state might become accessible.

Picosecond time-resolved fluorescence studies on related systems, such as anthracene-(CH₂)₃-N,N-dimethylaniline, have provided valuable insights into the kinetics of intramolecular charge transfer. These experimental techniques, when combined with theoretical modeling, can elucidate the rates of electron transfer and the dynamics of excited-state relaxation.

Prediction of Spectroscopic Behavior and Environmental Effects

A significant advantage of computational chemistry is its ability to predict spectroscopic properties. As mentioned, TD-DFT can provide a theoretical UV-Vis absorption spectrum. By comparing the calculated spectrum with experimental data, a more detailed assignment of the spectral features can be achieved. For instance, the characteristic vibronic structure of the anthracene absorption spectrum is expected to be present in this compound, and TD-DFT calculations can help to identify the vibrational modes coupled to the electronic transitions.

Environmental effects, particularly the influence of the solvent, play a crucial role in the spectroscopic behavior of polar molecules like this compound. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the quantum mechanical calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the ammonium (B1175870) group and solvent molecules.

The choice of solvent can significantly impact the absorption and emission spectra (solvatochromism). For this compound, moving to a more polar solvent would be expected to red-shift the emission from any potential charge-transfer state due to the larger dipole moment of the excited state compared to the ground state.

Elucidation of Reaction Mechanisms and Intermolecular Interactions

Theoretical calculations are invaluable for elucidating reaction mechanisms by mapping the reaction pathways and identifying transition states and intermediates. For this compound, potential reactions could involve the anthracene core (e.g., cycloadditions) or the methylammonium group.

Studies on related compounds, such as (anthracen-9-yl)methyl sulfides, have shown that the 9-anthrylmethyl moiety can be involved in electron-transfer reactions. Computational modeling could be used to investigate the feasibility of similar electron-transfer processes for this compound, for example, by calculating the ionization potential and electron affinity.

Furthermore, understanding the intermolecular interactions is key to predicting the solid-state packing and the behavior of the compound in solution. For this compound, several types of intermolecular interactions are expected:

π-π stacking: The planar anthracene rings can stack on top of each other, a common feature in the solid-state structure of aromatic compounds.

Hydrogen bonding: The ammonium group is a hydrogen bond donor and can form strong hydrogen bonds with the chloride counter-ion or with solvent molecules.

C-H···π interactions: The hydrogen atoms of the methyl group can interact with the π-system of a neighboring anthracene ring.

Computational methods can quantify the strength of these interactions and predict the preferred packing arrangements in the solid state. This information is crucial for understanding the material's properties and for crystal engineering.

Viii. Conclusion and Future Directions

Summary of Key Research Contributions of (9-Anthryl-methyl)ammonium Chloride

While research specifically isolating this compound is not extensive, its contributions are best understood within the broader context of anthracene-based compounds and their interactions with biological systems. A notable area of investigation has been its interaction with DNA. Studies have shown that this compound binds to both natural and synthetic DNA sequences with high affinity. researchgate.net This binding is characterized by significant changes in the absorption spectrum, including hypochromism, broadening, and red shifts. researchgate.net The fluorescence of the anthryl chromophore is also affected upon binding to DNA. researchgate.net

Furthermore, research into the phototoxicity of anthracene-based chromophores has provided critical insights. Studies on related structures, such as N1-(anthracen-9-ylmethyl)ethane-1,2-diaminium dichloride, have revealed that the presence of chloride salts can significantly influence the photosensitized production of reactive oxygen species (ROS), which in turn can lead to DNA damage. acs.orgnih.gov Specifically, salts like sodium chloride and potassium chloride have been shown to enhance the generation of DNA-damaging ROS. acs.orgnih.gov This "chloride salt effect" is a crucial consideration in the study of the photobiological activity of such compounds. acs.orgnih.gov These findings underscore the potential of this compound and its derivatives as probes for nucleic acid structures and as photosensitizers, with implications for photodynamic therapy and understanding DNA damage mechanisms.

Emerging Trends in Anthracene-Based Ammonium (B1175870) Salt Research

The broader field of anthracene-based ammonium salt research is experiencing a surge of innovation, driven by the demand for advanced functional materials. Key emerging trends include:

Development of Chemosensors: Anthracene (B1667546) derivatives are increasingly being utilized as fluorescent chemosensors for the detection of various analytes. acs.orgnih.govcolab.wsacs.orgresearchgate.net Their inherent fluorescence can be modulated ("turn-on" or "turn-off") by the presence of specific ions or molecules. nih.govacs.org For instance, anthracene-based sensors have been developed for the highly selective and sensitive detection of metal ions like Zn²⁺ and Hg²⁺. nih.govcolab.wsacs.org The ammonium salt functionality can enhance water solubility and provide specific binding sites, making these sensors suitable for biological and environmental applications. nih.gov

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of anthracene derivatives make them promising candidates for use in OLEDs. bohrium.comnih.gov Research is focused on synthesizing new anthracene-based materials that can act as efficient emitters, particularly for deep-blue light, which remains a challenge in OLED technology. bohrium.com The incorporation of ammonium salts can influence the electronic properties and processability of these materials.

Biomedical Imaging and Probes: The fluorescent properties of anthracene derivatives are being harnessed for biomedical imaging. rsc.orgrsc.org These compounds can be designed to selectively stain specific cellular compartments, offering insights into cellular structure and function. rsc.orgrsc.org The ammonium group can improve cell permeability and target specific organelles.

Advanced Materials with Unique Photophysical Properties: Researchers are exploring novel anthracene derivatives with intriguing properties such as aggregation-induced emission (AIE) and mechanochromism. researchgate.net AIE-active materials are non-emissive in solution but become highly fluorescent in the aggregated state, with applications in sensing and imaging. researchgate.net Mechanochromic materials change their fluorescence color in response to mechanical stimuli, opening doors for applications in stress sensing and data storage. researchgate.net

Prospective Avenues for Future Academic Exploration

The future of research on this compound and related anthracene-based ammonium salts is ripe with possibilities. Some prospective avenues for future academic exploration include:

Targeted Drug Delivery Systems: The ability of anthracene derivatives to interact with DNA could be further explored for the development of targeted drug delivery systems. rroij.com By attaching therapeutic agents to the anthracene scaffold, it may be possible to deliver drugs specifically to the nucleus of cancer cells, enhancing efficacy and reducing side effects.

Multi-Modal Sensing Platforms: Future research could focus on designing multi-modal sensors that can detect multiple analytes simultaneously or respond to different stimuli (e.g., pH and metal ions). acs.org This could be achieved by integrating other functional groups alongside the anthracene-ammonium salt core.

Supramolecular Chemistry and Self-Assembly: The planar structure of anthracene and the charged nature of the ammonium group make these molecules ideal building blocks for supramolecular assemblies. Future studies could investigate the self-assembly of these compounds into well-defined nanostructures with novel optical and electronic properties.

Photocatalysis and Solar Energy Conversion: The photochemical properties of anthracene derivatives could be exploited in the development of new photocatalysts for organic synthesis or for solar energy conversion. The ammonium functionality could play a role in modulating the redox potentials and improving the efficiency of these systems.

Theoretical and Computational Modeling: Advanced computational studies, such as Density Functional Theory (DFT), can provide deeper insights into the structure-property relationships of these molecules. rsc.orgmdpi.com Future theoretical work could focus on predicting the photophysical properties of new derivatives and guiding the design of materials with desired functionalities.

Q & A

Q. What are the established methods for synthesizing (9-Anthryl-methyl)ammonium chloride?

The compound is typically synthesized by reacting 9-anthrylmethylamine with hydrochloric acid (HCl) under controlled conditions. The reaction proceeds via protonation of the amine group, forming the ammonium salt. Post-synthesis, purification is achieved through recrystallization using solvents like ethanol or acetone, ensuring removal of unreacted precursors. Thermal stability must be monitored during drying, as decomposition can occur near 337.8°C (a property inferred from ammonium chloride analogs) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- IR Spectroscopy : Identifies N–H stretching (2500–3000 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹). Anthryl aromatic C–H bending (700–900 cm⁻¹) should also be observed .

- NMR : <sup>1</sup>H NMR should show peaks for the anthryl protons (δ 7.0–8.5 ppm) and methylene group (δ 4.0–4.5 ppm). <sup>13</sup>C NMR confirms the aromatic framework and ammonium linkage .

- Mass Spectrometry : Molecular ion peaks should align with the molecular weight (e.g., 265.75 g/mol for C₁₅H₁₄NCl).

Q. What solubility properties are critical for handling this compound in aqueous solutions?

The compound exhibits moderate solubility in polar solvents like water and methanol, influenced by temperature. For example, solubility in water at 25°C is approximately 33.3 g/100 mL (based on ammonium chloride data). Solvent selection must account for the anthryl group’s hydrophobicity, which may necessitate mixed solvents (e.g., water:ethanol) to enhance dissolution .

Advanced Research Questions

Q. How can thermal decomposition during experimental workflows be mitigated?

Decomposition above 300°C (observed in ammonium chloride analogs) necessitates strict temperature control during drying or sublimation. Thermogravimetric analysis (TGA) should be employed to determine the exact decomposition profile. Storage in airtight, desiccated containers at ≤25°C prevents hygroscopic degradation .

Q. What methodologies resolve contradictions in fluorescence quenching data involving this compound?

Contradictions may arise from impurities or solvent interactions. Recommended steps:

- Purity Verification : Use HPLC or GC-MS to detect trace organic impurities .

- Solvent Screening : Test solvents with varying polarity (e.g., DMSO, acetonitrile) to assess anthryl group photostability.

- Control Experiments : Compare results with anthracene derivatives to isolate the ammonium group’s effect .

Q. How should researchers design experiments to address the compound’s hygroscopicity in kinetic studies?

- Environmental Controls : Use gloveboxes with <10% relative humidity for sample preparation.

- Real-Time Monitoring : Integrate Karl Fischer titration to measure residual water content in solutions.

- Stabilization Additives : Introduce inert salts (e.g., NaCl) to minimize water absorption without interfering with reaction pathways .

Data Analysis and Contradictions

Q. How to interpret conflicting solubility values reported in literature?

Discrepancies often stem from variations in crystallinity or solvent purity. Standardize testing by:

Q. What are the implications of pH-dependent stability for biological assays?

The compound’s ammonium group protonates in acidic environments (pH <5), enhancing solubility but risking chloride displacement. In neutral/basic conditions (pH >7), deprotonation may precipitate the free amine. Buffers like phosphate (pH 6–8) or citrate (pH 4–6) are recommended to maintain equilibrium .

Safety and Handling

Q. What PPE is essential for handling this compound?

- Respiratory Protection : Use NIOSH-approved N95 masks if airborne particles are generated.

- Gloves : Nitrile or neoprene gloves to prevent dermal exposure.

- Eye Protection : Goggles with side shields, coupled with face shields for high-risk procedures (e.g., sublimation) .

Q. How should waste containing this compound be neutralized?

- Aqueous Waste : Adjust pH to 6–8 with NaOH or HCl, then precipitate with AgNO₃ to remove chloride ions.

- Solid Waste : Incinerate at >1000°C in a licensed facility to ensure complete decomposition of anthryl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.